molecular formula C8F4N2 B154472 Tetrafluorophthalonitrile CAS No. 1835-65-0

Tetrafluorophthalonitrile

Cat. No. B154472
CAS RN: 1835-65-0
M. Wt: 200.09 g/mol
InChI Key: OFLRJMBSWDXSPG-UHFFFAOYSA-N
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Description

Tetrafluorophthalonitrile is a chemical compound that serves as a precursor for various halogenophthalocyanines. It is known to react with metals and metal halides to produce these compounds, which are of interest due to their potential applications in materials science and catalysis .

Synthesis Analysis

The synthesis of halogenophthalocyanines from tetrafluorophthalonitrile involves reactions with different metals and metal halides. For instance, when reacted with zinc or zinc halides, it yields zinc hexadecafluorophthalocyanine. However, the reaction with zinc chloride and other metal chlorides like iron(III) chloride and aluminium chloride results in mixtures of polychloropolyfluorophthalocyanines. The synthesis process is sensitive to the choice of metal and halide, which determines the composition and yield of the final product .

Molecular Structure Analysis

The molecular structure of the compounds derived from tetrafluorophthalonitrile is influenced by the metal and halide used in the synthesis. For example, the reaction with copper salts leads to copper(II) hexadecafluorophthalocyanine, while a similar reaction with tin(II) chloride produces dichlorotin(IV) hexadecafluorophthalocyanine. These reactions not only yield the desired fluorinated phthalocyanines but also provide routes to other phthalocyanine derivatives, such as zinc phthalocyanine and chloroiron(III) hexadecachlorophthalocyanine .

Chemical Reactions Analysis

Tetrafluorophthalonitrile undergoes nucleophilic substitution reactions with various reagents. Dimethylformamide, sodium 1-naphtholate, aniline, N-methylaniline, and ammonia can displace the fluoride ion from the 4-position to yield monosubstituted products. Other reagents like diethylphosphine, sodium benzenethiolate, lithium chloride, and lithium bromide tend to give di- and tetra-substituted products. These reactions are versatile and can be applied to other fluorinated compounds, such as tetrafluorohydroquinone, to obtain products like tetrachlorohydroquinone .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds derived from tetrafluorophthalonitrile are characterized by their stability and crystallinity. Arylamines and polynuclear aromatic hydrocarbons react with tetrafluorophthalonitrile in low-polarity solvents to form stable, crystalline molecular complexes. The use of ultrasound can assist the nucleophilic cyclization of tetrafluoroterephthalonitrile, leading to the formation of fluorine-containing heterocycles at room temperature in a matter of minutes, showcasing the compound's reactivity and the influence of reaction conditions on its behavior .

Scientific Research Applications

  • Synthesis of Covalent Organic Frameworks (COFs):

    • TFPN has been used in synthesizing crystalline 2D COFs through irreversible nucleophilic aromatic substitution reactions. These COFs, such as COF-316 and -318, exhibit high chemical stability in both acid and base, enabling postsynthetic modifications under extreme conditions (Zhang et al., 2018).
  • Catalyst-Free Hydrodefluorination of Perfluoroarenes:

    • A study highlighted an economical approach to remove fluorine from highly fluorinated arenes using NaBH4, where TFPN was employed in the synthesis of a novel organic dye class, demonstrating the utility of the hydrodefluorination procedure (Schoch et al., 2021).
  • Experimental and Theoretical Charge Density Studies:

    • The electron density distributions in TFPN were determined using X-ray diffraction data, providing insights into the C−F bonds and weak intermolecular interactions (Hibbs et al., 2004).
  • Synthesis and Characterization of Fluorophthalocyanines:

    • TFPN was used in synthesizing and characterizing fluorophthalocyanines with (2-thienyl)ethoxy moieties. These phthalocyanines were further used in electronic devices and chemosensing applications (Wannebroucq et al., 2017).
  • Synthesis of Low-Symmetry Phenoxy(Fluoro)-Substituted Nickel Phthalocyaninates:

    • Research on the cross-condensation of 4,5-diphenoxyphthalonitrile with TFPN led to the synthesis of low-symmetry nickel phthalocyaninates, which displayed unique spectral properties and association in solution (Koptyaev et al., 2016).
  • Synthesis and Catalytic Activity of Metallophthalocyanines:

    • TFPN was involved in the synthesis of metallophthalocyanine complexes, which demonstrated significant catalytic activity in benzyl alcohol oxidation in a fluorous biphasic system (Özer et al., 2009).

Safety And Hazards

Specific safety and hazard information for Tetrafluorophthalonitrile is not explicitly mentioned in the available literature .

Future Directions

The future directions of Tetrafluorophthalonitrile are not explicitly mentioned in the available literature .

properties

IUPAC Name

3,4,5,6-tetrafluorobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F4N2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLRJMBSWDXSPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075142
Record name Tetrafluorophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrafluorophthalonitrile

CAS RN

1835-65-0
Record name 3,4,5,6-Tetrafluoro-1,2-benzenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5,6-Tetrafluorobenzene-1,2-dicarbonitrile
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001835650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrafluorophthalonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5,6-tetrafluorobenzene-1,2-dicarbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
501
Citations
D Britton - Acta Crystallographica Section C: Crystal Structure …, 1988 - scripts.iucr.org
(IUCr) Tetrafluorophthalonitrile Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) Volume 44 Part 6 Pages 1020-…
Number of citations: 4 scripts.iucr.org
JM Birchall, RN Haszeldine, JO Morley - Journal of the Chemical …, 1970 - pubs.rsc.org
Dimethylformamide, sodium 1-naphtholate, aniline, N-methylaniline, and ammonia readily effect nucleophilic displacement of fluoride ion from the 4-position in tetrafluorophthalonitrile …
Number of citations: 36 pubs.rsc.org
K Ueda, T Hashiguchi - Bulletin of the Chemical Society of Japan, 1967 - journal.csj.jp
… two peaks, one corresponding to tetrafluorophthalonitrile (as shown by peak … tetrafluorophthalonitrile was found to be approximately 45%. Similarly, the yields of …
Number of citations: 13 www.journal.csj.jp
DE Hibbs, J Overgaard, JA Platts… - The Journal of …, 2004 - ACS Publications
The experimental electron density distributions (EDD) in tetrafluorophthalonitrile and tetrafluoroisophthalonitrile have been determined from a multipole refinement with use of accurate X…
Number of citations: 58 pubs.acs.org
TM Keller, JR Griffith - Journal of Fluorine Chemistry, 1979 - Elsevier
The reactions of the potassium salts of 1,3- and 1,4-bis(2-hydroxy-hexafluoro-2-propyl) benzene 1 and 2 with tetrafluorophthalonitrile 3 afforded three isomeric products in each case …
Number of citations: 21 www.sciencedirect.com
T TANABE, N ISHIKAWA - Journal of Synthetic Organic Chemistry …, 1971 - jstage.jst.go.jp
Tetrafluorophthalonitrile reacted readily with nucleophilic reagents such as methanolic potassium hydroxide, aqueous ammonium hydroxide or dimethylamine. In all cases, the fluorine …
Number of citations: 4 www.jstage.jst.go.jp
JO Morley - 1967 - search.proquest.com
… all four fluorine atoms of tetrafluorophthalonitrile may be easily … Aniline reacts with tetrafluorophthalonitrile to give a 1:1 … In contrast N-methylaniline reacts with …
Number of citations: 0 search.proquest.com
M Pelmuş, JG Raab, HH Patel, C Colomier… - Journal of Porphyrins …, 2021 - World Scientific
Perfluoro phthalonitrile substituted separately with perfluoroalkyl (EWG) and NH 2 , NHMe, and NMe 2 (EDG) groups generate a series of aromatic CH bonds-free nitriles that can now …
Number of citations: 3 www.worldscientific.com
P Fedyushin, E Panteleeva, I Bagryanskaya… - Journal of Fluorine …, 2019 - Elsevier
A 4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl lithium derivative was found to react with perfluorophthalonitrile with formation of 2-(3,4-dicyano-2,5,6-trifluorophenyl)- (1) …
Number of citations: 20 www.sciencedirect.com
JM Birchall, RN Haszeldine, JO Morley - Journal of the Chemical …, 1970 - pubs.rsc.org
Tetrafluorophthalonitrile reacts with a variety of metals and metal halides to give halogenophthalocyanines. The reaction with zinc, zinc bromide, or zinc iodide gives zinc …
Number of citations: 41 pubs.rsc.org

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